molecular formula C20H22O3 B13726217 ethyl 3-hydroxy-3-[4-methyl-2-[(E)-2-phenylethenyl]phenyl]propanoate

ethyl 3-hydroxy-3-[4-methyl-2-[(E)-2-phenylethenyl]phenyl]propanoate

Cat. No.: B13726217
M. Wt: 310.4 g/mol
InChI Key: BPIDWNLMYJNJCR-ZHACJKMWSA-N
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Description

Ethyl 3-hydroxy-3-[4-methyl-2-[(E)-2-phenylethenyl]phenyl]propanoate is an ester compound characterized by its unique structure, which includes a hydroxy group, a phenyl group, and an ethyl ester group. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-hydroxy-3-[4-methyl-2-[(E)-2-phenylethenyl]phenyl]propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-3-[4-methyl-2-[(E)-2-phenylethenyl]phenyl]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-hydroxy-3-[4-methyl-2-[(E)-2-phenylethenyl]phenyl]propanoate has various applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-3-[4-methyl-2-[(E)-2-phenylethenyl]phenyl]propanoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group can participate in π-π interactions, affecting the compound’s binding affinity to receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-hydroxy-3-[4-methyl-2-[(E)-2-phenylethenyl]phenyl]propanoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the phenylethenyl group enhances its potential for π-π interactions, making it distinct from other similar compounds .

Properties

Molecular Formula

C20H22O3

Molecular Weight

310.4 g/mol

IUPAC Name

ethyl 3-hydroxy-3-[4-methyl-2-[(E)-2-phenylethenyl]phenyl]propanoate

InChI

InChI=1S/C20H22O3/c1-3-23-20(22)14-19(21)18-12-9-15(2)13-17(18)11-10-16-7-5-4-6-8-16/h4-13,19,21H,3,14H2,1-2H3/b11-10+

InChI Key

BPIDWNLMYJNJCR-ZHACJKMWSA-N

Isomeric SMILES

CCOC(=O)CC(C1=C(C=C(C=C1)C)/C=C/C2=CC=CC=C2)O

Canonical SMILES

CCOC(=O)CC(C1=C(C=C(C=C1)C)C=CC2=CC=CC=C2)O

Origin of Product

United States

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